2-(Pyrazol-1-yl)ethane-1,1-diphosphonic acid

Description

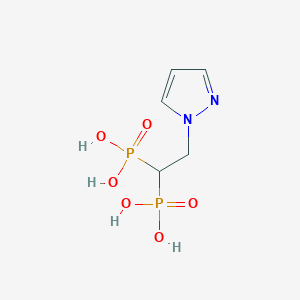

[2-(Pyrazol-1-yl)ethyl]-bisphosphonic acid: is a compound that belongs to the class of bisphosphonates, which are known for their ability to inhibit bone resorption. This compound features a pyrazole ring attached to an ethyl chain, which is further connected to a bisphosphonic acid moiety. Bisphosphonates are widely used in the treatment of bone diseases such as osteoporosis and Paget’s disease due to their strong affinity for bone mineral and their ability to inhibit osteoclast-mediated bone resorption.

Properties

Molecular Formula |

C5H10N2O6P2 |

|---|---|

Molecular Weight |

256.09 g/mol |

IUPAC Name |

(1-phosphono-2-pyrazol-1-ylethyl)phosphonic acid |

InChI |

InChI=1S/C5H10N2O6P2/c8-14(9,10)5(15(11,12)13)4-7-3-1-2-6-7/h1-3,5H,4H2,(H2,8,9,10)(H2,11,12,13) |

InChI Key |

UUGUSMHQBIUYKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1)CC(P(=O)(O)O)P(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Pyrazol-1-yl)ethyl]-bisphosphonic acid typically involves the reaction of pyrazole derivatives with bisphosphonic acid precursorsThe reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of [2-(Pyrazol-1-yl)ethyl]-bisphosphonic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: [2-(Pyrazol-1-yl)ethyl]-bisphosphonic acid can undergo various chemical reactions, including:

Oxidation: The pyrazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents like sodium borohydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Oxidized pyrazole derivatives.

Reduction: Reduced pyrazole derivatives.

Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, [2-(Pyrazol-1-yl)ethyl]-bisphosphonic acid is used as a ligand in coordination chemistry to form metal complexes.

Biology: In biological research, this compound is studied for its potential as an inhibitor of enzymes involved in bone resorption. It is also investigated for its role in modulating cellular signaling pathways .

Medicine: In medicine, [2-(Pyrazol-1-yl)ethyl]-bisphosphonic acid is explored for its therapeutic potential in treating bone diseases such as osteoporosis and metastatic bone cancer. Its ability to inhibit osteoclast activity makes it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the development of bone-targeting agents and as a component in the formulation of bone cements and coatings .

Mechanism of Action

The mechanism of action of [2-(Pyrazol-1-yl)ethyl]-bisphosphonic acid involves its strong affinity for hydroxyapatite, a major component of bone mineral. Upon binding to bone mineral, the compound is internalized by osteoclasts, where it inhibits the enzyme farnesyl pyrophosphate synthase (FPPS). This inhibition disrupts the mevalonate pathway, leading to a decrease in the prenylation of small GTPase signaling proteins, ultimately resulting in the apoptosis of osteoclasts and reduced bone resorption .

Comparison with Similar Compounds

Alendronate: Another bisphosphonate used in the treatment of osteoporosis.

Risedronate: A bisphosphonate with a pyridine ring, used for similar indications.

Zoledronate: A more potent bisphosphonate used in the treatment of metastatic bone disease.

Uniqueness: [2-(Pyrazol-1-yl)ethyl]-bisphosphonic acid is unique due to the presence of the pyrazole ring, which may confer additional biological activities and binding properties compared to other bisphosphonates. The pyrazole ring can also be functionalized to introduce new properties and enhance the compound’s efficacy and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.